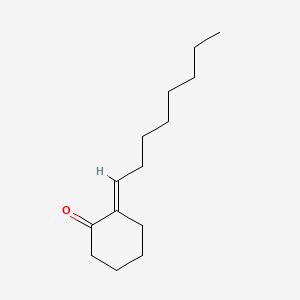

2-Octylidenecyclohexan-1-one

Beschreibung

2-Octylidenecyclohexan-1-one is a cyclohexanone derivative featuring an octylidene substituent at the 2-position of the cyclohexanone ring. This compound is primarily utilized as a reagent or raw material in chemical synthesis, pharmaceutical research, and industrial applications. Suppliers such as BIOZOL Diagnostica Vertrieb GmbH and Dayang Chem (Hangzhou) Co., Ltd., highlight its availability in quantities ranging from laboratory-scale to bulk industrial orders (up to 100 metric tons) .

Eigenschaften

CAS-Nummer |

72927-86-7 |

|---|---|

Molekularformel |

C14H24O |

Molekulargewicht |

208.34 g/mol |

IUPAC-Name |

(2E)-2-octylidenecyclohexan-1-one |

InChI |

InChI=1S/C14H24O/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15/h10H,2-9,11-12H2,1H3/b13-10+ |

InChI-Schlüssel |

FOTNXVZRWMBVGZ-JLHYYAGUSA-N |

Isomerische SMILES |

CCCCCCC/C=C/1\CCCCC1=O |

Kanonische SMILES |

CCCCCCCC=C1CCCCC1=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octylidenecyclohexan-1-one typically involves the aldol condensation of cyclohexanone with octanal. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include:

Temperature: Room temperature to slightly elevated temperatures.

Solvent: Common solvents include ethanol or methanol.

Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of 2-Octylidenecyclohexan-1-one follows similar synthetic routes but on a larger scale. The process involves:

Catalysts: Use of more efficient catalysts to speed up the reaction.

Purification: Techniques such as distillation or recrystallization to purify the final product.

Safety Measures: Implementation of safety protocols to handle large quantities of reactants and products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Octylidenecyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it to alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions, where the octylidene group or other substituents are replaced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Alcohols or alkanes.

Substitution: Depending on the nucleophile, various substituted cyclohexanones or other derivatives.

Wissenschaftliche Forschungsanwendungen

2-Octylidenecyclohexan-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Octylidenecyclohexan-1-one involves its interaction with various molecular targets. The compound can:

Interact with Enzymes: Inhibit or activate specific enzymes, leading to changes in metabolic pathways.

Affect Cellular Processes: Influence cellular signaling pathways, potentially leading to therapeutic effects.

Bind to Receptors: Interact with cellular receptors, modulating their activity and resulting in biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Selected Cyclohexanone Derivatives

Key Observations :

- 2-Octylidenecyclohexan-1-one lacks aromaticity but includes a long aliphatic chain, which may enhance lipophilicity and stability in nonpolar solvents.

Stability and Handling

- 2-Octylidenecyclohexan-1-one: Aliphatic chains may confer stability against oxidation compared to aromatic analogs. Suppliers note its availability in bulk quantities, implying robust storage protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.